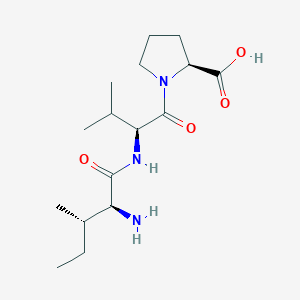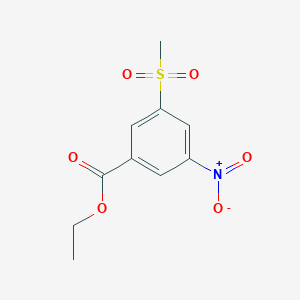
2-Iodo-3-methyl-1-nitrobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-3-methyl-1-nitrobut-1-ene is an organic compound with the molecular formula C5H8INO2. It is a nitroalkene derivative, characterized by the presence of an iodine atom, a nitro group, and a methyl group attached to a butene backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methyl-1-nitrobut-1-ene typically involves the iodination of 3-methyl-1-nitrobut-1-ene
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-3-methyl-1-nitrobut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogenation catalysts.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or other hydrogenation catalysts are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: 2-Iodo-3-methyl-1-aminobut-1-ene.
Oxidation Products: Oxidized derivatives with different functional groups.
Applications De Recherche Scientifique
2-Iodo-3-methyl-1-nitrobut-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: The compound could be explored for its potential use in drug development, particularly in the design of new pharmaceuticals with unique mechanisms of action.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Iodo-3-methyl-1-nitrobut-1-ene involves its reactivity due to the presence of the iodine and nitro groups. The iodine atom makes the compound susceptible to nucleophilic substitution, while the nitro group can participate in redox reactions. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
2-Iodo-3-methyl-1-nitropropane: Similar structure but with a propane backbone.
3-Iodo-2-methyl-1-nitrobut-1-ene: Similar structure but with different positioning of the iodine and methyl groups.
2-Bromo-3-methyl-1-nitrobut-1-ene: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 2-Iodo-3-methyl-1-nitrobut-1-ene is unique due to the specific positioning of the iodine and nitro groups on the butene backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
922139-05-7 |
|---|---|
Formule moléculaire |
C5H8INO2 |
Poids moléculaire |
241.03 g/mol |
Nom IUPAC |
2-iodo-3-methyl-1-nitrobut-1-ene |
InChI |
InChI=1S/C5H8INO2/c1-4(2)5(6)3-7(8)9/h3-4H,1-2H3 |
Clé InChI |
LSEKYEWRMWVUPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=C[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide](/img/structure/B12625786.png)
![(2R,5R)-2-methoxy-5-[(2R,5S)-5-methoxyoxolan-2-yl]oxolane](/img/structure/B12625793.png)
![1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene](/img/structure/B12625801.png)

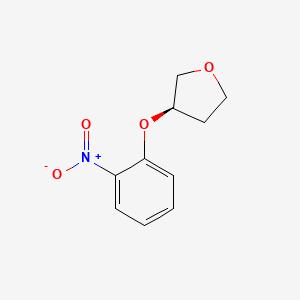
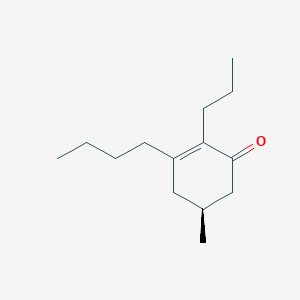
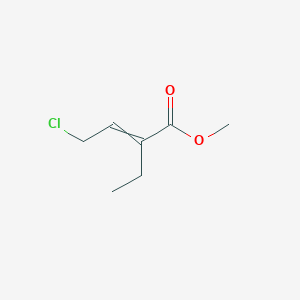
![(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine](/img/structure/B12625832.png)
![2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12625835.png)

![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)
![(1S,11S,12R,16S)-14-(3-chloro-4-fluorophenyl)-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12625845.png)
